![molecular formula C19H22N2O3S B2487970 (E)-2,4-dimethyl-N-(morpholino(phenyl)methylene)benzenesulfonamide CAS No. 17260-51-4](/img/structure/B2487970.png)
(E)-2,4-dimethyl-N-(morpholino(phenyl)methylene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzenesulfonamide derivative. Benzenesulfonamides are a class of organic compounds that contain a sulfonamide group attached to a benzene ring . They are known for their diverse biological and clinical applications .
Molecular Structure Analysis
The compound contains a morpholino group, which is a type of oligomer molecule used in molecular biology to modify gene expression . It also contains a benzenesulfonamide group, which is often found in bioactive compounds .Scientific Research Applications
- Notably, some derivatives exhibited significant inhibitory effects against cancer cell lines, with high selectivity for breast cancer cells. Additionally, specific sulfonamide derivatives demonstrated excellent enzyme inhibition against CA IX, making them potential antiproliferative agents .
- These analyses provide insights into the compound’s potential as a CA inhibitor, aiding drug design and optimization .
- Further investigations could explore their efficacy against specific bacterial strains or other pathogens .
Anticancer Activity via Carbonic Anhydrase IX Inhibition
Molecular Docking Studies
Antimicrobial Properties
Enzyme Inhibition Beyond CA IX
Apoptosis Induction
Mechanism of Action
- CA IX is overexpressed in many solid tumors, including breast cancer. Its expression is associated with tumor hypoxia and uncontrolled cell proliferation .
Target of Action
Result of Action
- The compound induces apoptosis in tumor cells, particularly in triple-negative breast cancer (MDA-MB-231). Annexin V-FITC assays demonstrate increased apoptosis . CA IX inhibition disrupts pH regulation, affecting cell survival, proliferation, and angiogenesis.
properties
IUPAC Name |
(NE)-2,4-dimethyl-N-[morpholin-4-yl(phenyl)methylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-8-9-18(16(2)14-15)25(22,23)20-19(17-6-4-3-5-7-17)21-10-12-24-13-11-21/h3-9,14H,10-13H2,1-2H3/b20-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONDZTYMSLFYEG-FMQUCBEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2,4-dimethyl-N-(morpholino(phenyl)methylene)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.